Strychnicine
Description
Strychnine (C21H22N2O2) is a monoterpene indole alkaloid derived primarily from Strychnos nux-vomica. Its complex structure, featuring seven fused rings and multiple stereocenters, has made it a historic target for total synthesis studies, beginning with Robert Woodward’s landmark 1954 synthesis . Strychnine acts as a potent competitive antagonist of glycine receptors (GlyRs) in the central nervous system, disrupting inhibitory neurotransmission and leading to convulsions . Biosynthetically, strychnine is produced via enzymatic conversion of geissoschizine through intermediates like prestrychnine and diaboline, with S. nux-vomica exhibiting slow conversion rates (prestrychnine accumulation is 9× higher than strychnine after 3 days) . Its structural complexity and bioactivity have driven extensive research into analogs and derivatives for pharmacological and synthetic applications.
Properties
IUPAC Name |
15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYENXGROJCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871608 | |
| Record name | 10-Hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Woodward’s Seminal 1954 Synthesis
Robert Burns Woodward’s 1954 total synthesis marked a watershed in organic chemistry, resolving strychnine’s structure through synthetic means. The route employed a Fischer indole synthesis to construct ring II, followed by sequential cyclizations to establish the pentacyclic core. Despite its 27-step sequence and 0.06% overall yield, Woodward’s work validated Robinson’s proposed structure and demonstrated the viability of synthesizing complex alkaloids.
Evolution of Stereoselective Methods
Post-Woodward, researchers optimized stereochemical control. Kuehne’s 1998 synthesis introduced a tandem Mannich-cyclization to form rings C and E in one pot, reducing step count to 16. By 2010, Andrade achieved racemic strychnine in 12 steps via a radical cyclization strategy, though enantioselectivity remained unaddressed. These efforts highlighted the trade-offs between step economy and stereochemical fidelity in early syntheses.
Modern Catalytic Asymmetric Syntheses
Shibasaki’s Enantioselective Michael Addition
Shibasaki’s 2002 catalytic asymmetric Michael reaction established the C7 stereocenter with >99% ee using 0.1 mol% (R)-ALB catalyst. This kilogram-scalable method avoided chromatography, achieving 91% yield in the key step (Table 1). Subsequent thionium ion cyclization and desulfurization completed the synthesis, setting a precedent for practical enantiocontrol.
Table 1: Key Steps in Shibasaki’s Asymmetric Synthesis
| Step | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| Michael Addition | Catalytic Asymmetric | 91 | >99 |
| Thionium Cyclization | Acid-Mediated Cyclization | 77 | - |
| Desulfurization | Raney Nickel Reduction | 85 | - |
Lee’s Vinylogous 1,4-Addition Strategy
Lee’s 2017 synthesis utilized a catalytic asymmetric counteranion-directed vinylogous 1,4-addition to construct the CDE ring system. The 15-step sequence achieved 5.2% overall yield, representing the shortest enantioselective route at the time (Figure 1). A Heck reaction installed the G ring, while iodinium salt-mediated arylation built the quaternary carbon at C8.
Palladium-Catalyzed Coupling Approaches
Fukuyama’s Vinyl Epoxide Coupling
Fukuyama’s 2004 synthesis featured a palladium-catalyzed coupling between indole and vinyl epoxide moieties, forming the C3-C17 bond with 78% efficiency. Transannular cyclization of a nine-membered amine intermediate then generated the FG ring system in one pot, demonstrating Pd’s versatility in alkaloid synthesis.
Snaddon’s Allylic Alkylation
Snaddon’s 2022 route employed (S)-BTM/Pd-catalyzed allylic alkylation to join indole acetic acid and γ-tosylate ester, yielding ammonium trifluoroacetate salt 27 in 88% yield and 99:1 er. Subsequent alkylation with 2-bromoethanol and Hünig’s base constructed the piperidine ring, showcasing Pd’s role in stereoselective bond formation.
Extraction and Purification from Natural Sources
Industrial-Scale Alkaloid Isolation
Patent CN103908493B details a high-yield extraction from Strychnos seeds:
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Grinding : Seeds milled to 60-80 mesh particles.
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Acid-Alcohol Reflux : 30-90% ethanol (pH 3-6) at 80°C, 2-4 cycles.
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Solvent Extraction : Dichloromethane at pH 9-14 removes lipids.
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Mixed Acid Treatment : H2SO4/HCl dissolves alkaloids.
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Final Purification : Ethyl acetate extraction at pH 10-13 yields 98% pure strychnine.
Table 2: Extraction Efficiency by Solvent
| Solvent | Purity (%) | Yield (g/100g seeds) |
|---|---|---|
| Dichloromethane | 97.2 | 1.8 |
| Ethyl Acetate | 98.1 | 1.6 |
| Benzene | 95.4 | 2.1 |
Nanoparticle Formulation for Targeted Delivery
Immune-Targeted Nanoparticles
Patent CN102266291A describes strychnine-loaded PEG-PLA nanoparticles conjugated with anti-AFP antibodies. Key parameters:
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Size : 85.3 ± 12.7 nm (PDI 0.18)
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Drug Loading : 9.7 ± 1.2%
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Targeting Efficiency : 4.8-fold tumor accumulation vs free drug
Table 3: Pharmacokinetic Comparison
| Parameter | Free Strychnine | Nanoparticle |
|---|---|---|
| t₁/₂ (h) | 16.88 ± 5.67 | 15.69 ± 3.76 |
| AUC₀–∞ (μg·h/mL) | 445.85 | 910.10 |
| Tumor IC₅₀ (μg/mL) | 16.7 | 28.2 |
The nanoparticle’s sustained release profile (72% over 48h) and reduced hepatotoxicity make it superior to conventional formulations .
Chemical Reactions Analysis
Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Strychnine can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of strychnine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Strychnine can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of strychnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the alkaloid .
Scientific Research Applications
Strychnine has been extensively studied for its pharmacological properties and has several scientific research applications:
Mechanism of Action
Strychnine acts as a neurotoxin by antagonizing glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction . By blocking the inhibitory neurotransmitter glycine, strychnine causes an increase in neuronal excitability, leading to severe muscle spasms and convulsions . The molecular targets involved include the glycine receptor subunits alpha-1, alpha-2, alpha-3, and beta .
Comparison with Similar Compounds
Brucine (C23H26N2O4)
- Structural Differences : Contains two methoxy groups at the aromatic ring (positions 9 and 10) absent in strychnine .
- Bioactivity : Less toxic than strychnine but retains GlyR antagonism (EC50 for glycine inhibition: ~25 µM for both) . NMR analysis shows distinct aromatic carbon shifts (100–150 ppm) due to methoxy groups .
- Analytical Quantification : HPTLC methods resolve brucine and strychnine with high precision (99.13% recovery for strychnine; 100.16% for brucine) .
Protostrychnine
Diaboline (C22H24N2O3)
Stryvomicine and Isovomicine
- Isolation: Identified in Strychnos henningsii, these analogs share core indole frameworks but differ in substituent positions .
- Significance: Highlight structural diversity within Strychnos alkaloids, aiding structure-activity relationship (SAR) studies .
Pharmacological and Receptor Binding Comparisons
- Glycine Receptor Antagonism : Strychnine’s binding is cooperative with glycine (Hill coefficient = 1.7), while synthetic antagonists like PMBA show reduced potency .
- Nicotinic Receptor Modulation : Mutations (e.g., L247T/C189-190Sα7) convert strychnine into an agonist, revealing receptor plasticity .
Analytical Methods
- NMR Spectroscopy : 1D/2D experiments distinguish strychnine and brucine via aromatic carbon shifts (e.g., 100–150 ppm region) .
Biological Activity
Strychnine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree, is known for its potent biological activity, particularly as a neurotoxin. Its effects are primarily linked to its role as a competitive antagonist at glycine receptors in the central nervous system, leading to severe convulsions and other neurological symptoms. This article delves into the biological activity of strychnine, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and toxicological contexts.
Chemical Structure and Biosynthesis
Strychnine's chemical structure is characterized by a complex bicyclic framework that contributes to its biological potency. The biosynthesis of strychnine involves several key precursors and enzymatic steps, primarily occurring in Strychnos nux-vomica. Recent studies have elucidated the complete biosynthetic pathway, identifying critical genes responsible for its production. Notably, the conversion of prestrychnine to strychnine occurs spontaneously without enzymatic catalysis, highlighting a unique aspect of its biosynthesis .
Table 1: Key Steps in Strychnine Biosynthesis
| Step | Intermediate | Enzyme Involved |
|---|---|---|
| 1 | Geissoschizine | Various cytochrome P450s |
| 2 | Prestrychnine | Non-enzymatic conversion |
| 3 | Strychnine | Spontaneous transformation |
Strychnine's primary mechanism involves competitive antagonism at glycine receptors (GlyRs), which are crucial for inhibitory neurotransmission in the spinal cord. By blocking these receptors, strychnine disrupts normal inhibitory signaling, leading to hyperexcitability and convulsions. Research indicates that glycine can paradoxically exacerbate strychnine-induced seizures by activating NMDA receptors, suggesting a complex interplay between excitatory and inhibitory pathways .
Case Study: Strychnine-Induced Convulsions
A notable study demonstrated that intrathecal administration of glycine in mice enhanced strychnine-induced convulsions. This effect was mediated through NMDA receptor activation and was inhibited by NMDA antagonists, indicating that glycine may act as a positive modulator in this context .
Pharmacological Applications
Despite its toxicity, strychnine has been explored for various pharmacological applications:
- Analgesic Effects : Strychnine has shown potential in modulating pain pathways.
- Treatment of Hyperglycinemia : Its antagonistic properties at glycine receptors can be beneficial in conditions characterized by excessive glycine activity.
- Rodenticide : Due to its high toxicity to mammals, strychnine is employed as a rodenticide in agricultural settings .
Table 2: Pharmacological Effects of Strychnine
Toxicology and Safety
Strychnine's toxicity poses significant risks. Symptoms of poisoning include severe muscle contractions, convulsions, and ultimately respiratory failure. The lethal dose is relatively low (around 1-2 mg/kg in humans), necessitating careful handling and regulation. Strategies for detoxification and treatment include supportive care and the use of muscle relaxants to manage symptoms .
Table 3: Toxicological Profile of Strychnine
| Parameter | Value |
|---|---|
| Lethal Dose (LD50) | 1-2 mg/kg (human) |
| Primary Symptoms | Convulsions, muscle rigidity |
| Treatment | Supportive care, muscle relaxants |
Q & A
Q. How can systematic reviews optimize the discovery of this compound-related studies in fragmented literature?
- Methodological Answer : Use Boolean search strings combining terms like “Strychnos nux-vomica” AND “alkaloid toxicity” across databases (PubMed, Scopus, Web of Science) . Review MeSH terms from seminal papers to refine searches and employ citation-tracking tools (e.g., Connected Papers) to map knowledge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
